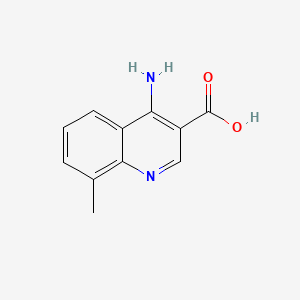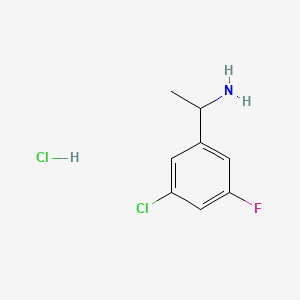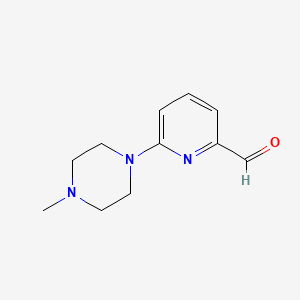
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde
Vue d'ensemble
Description
“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .
Molecular Structure Analysis
The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” are not available, related compounds have been used in the synthesis of anti-tubercular agents .Applications De Recherche Scientifique
1. Anti-Tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Anti-Inflammatory Effects
- Application Summary: A new piperazine compound (LQFM182) has been investigated for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results: LQFM182 reduced the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
3. Antibacterial Activity
- Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
- Methods of Application: The antibacterial activity was evaluated through docking simulations .
- Results: The most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
4. Leukemia Treatment
- Application Summary: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
- Methods of Application: Imatinib is administered orally and is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia .
- Results: Imatinib has shown significant success in the treatment of these types of leukemia, leading to improved survival rates .
5. Cancer Treatment
- Application Summary: Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .
- Methods of Application: The application involves the use of PI3K inhibitors in cancer treatment protocols .
- Results: While the results vary depending on the specific type of cancer and the individual patient, PI3K inhibitors have shown promise in the treatment of various types of cancer .
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
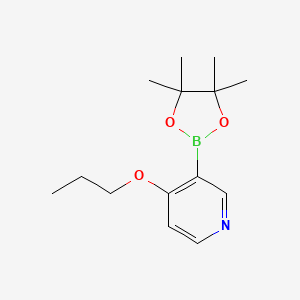
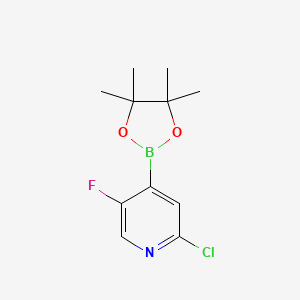
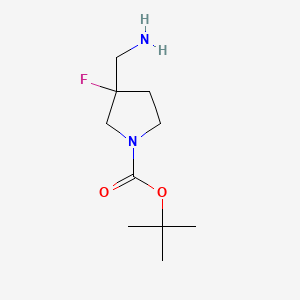
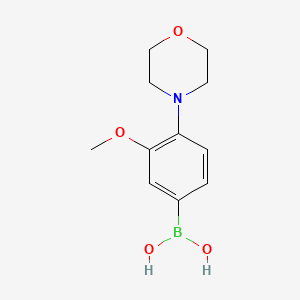
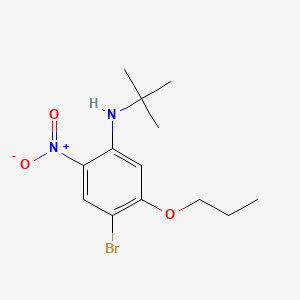
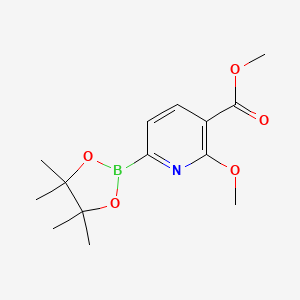
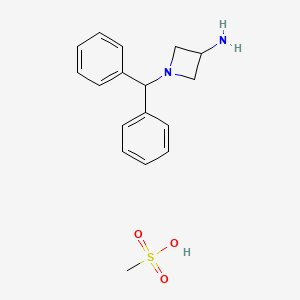
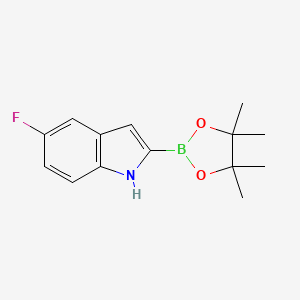
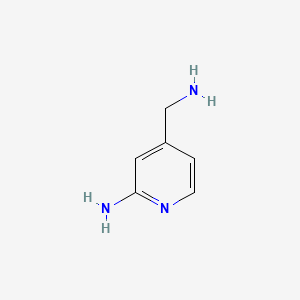
![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)
![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)
